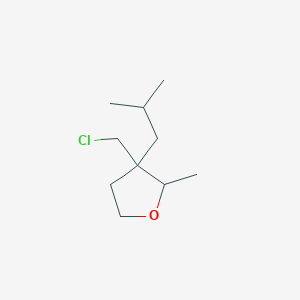

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane

Beschreibung

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a chloromethyl group and branched alkyl substituents. The oxolane ring (a five-membered oxygen-containing heterocycle) is substituted at positions 2 and 3 with methyl and 2-methylpropyl (isobutyl) groups, respectively, while a chloromethyl moiety is attached to position 3.

Eigenschaften

Molekularformel |

C10H19ClO |

|---|---|

Molekulargewicht |

190.71 g/mol |

IUPAC-Name |

3-(chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane |

InChI |

InChI=1S/C10H19ClO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3 |

InChI-Schlüssel |

DWZDLDSJGUMGJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCO1)(CC(C)C)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures. This reaction typically yields oxetane derivatives, including the desired compound . Another method involves the cyclization of diols or the decarboxylation of cyclic carbonates .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include oxides and hydroxyl derivatives.

Reduction: Products include alcohols and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane with two chloromethyl-bearing analogs: 3-(Chloromethyl)pyridine-HCl and Bis(Chloromethyl)Ether (BCME) . Key differences in structure, reactivity, and toxicity are highlighted.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- The oxolane ring’s ether oxygen could enhance solubility in polar solvents.

- 3-(Chloromethyl)pyridine-HCl : The pyridine ring’s aromaticity stabilizes the molecule, while the chloromethyl group contributes to cytotoxicity via DNA alkylation .

- BCME : Highly reactive due to two chloromethyl groups and an ether linkage, enabling cross-linking with biomolecules. Its volatility increases inhalation risks .

Toxicological Profiles

- 3-(Chloromethyl)pyridine-HCl: Demonstrated potent cytotoxicity (LD50 of 0.0756 mM in BALB/c-3T3 cells) and carcinogenicity (Level A classification). Transformation assays showed activity in inducing malignant phenotypes .

- BCME: A confirmed human carcinogen, particularly linked to lung cancer, due to its ability to form DNA adducts. Its production and use are tightly regulated .

- The branched alkyl groups may reduce bioavailability compared to BCME or 3-(Chloromethyl)pyridine-HCl.

Environmental and Regulatory Considerations

- 3-(Chloromethyl)pyridine-HCl: Limited regulatory details in the evidence, but its carcinogenicity would likely subject it to strict handling protocols.

- BCME : Listed in toxic substance registries with restrictions on industrial use .

- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane : Absence of data complicates regulatory classification. Structural analogs suggest a need for precautionary handling.

Biologische Aktivität

3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a substituted oxolane ring, which contributes to its reactivity and potential interactions with biological molecules. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites in proteins and other biomolecules, potentially altering their functions.

The biological activity of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is primarily attributed to its ability to form covalent bonds with nucleophiles. This reactivity can lead to changes in enzyme activity, inhibition of cellular pathways, or modulation of receptor functions. Specific pathways impacted may include those involved in cancer progression and microbial resistance.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against several bacterial strains .

- Anticancer Potential : The compound's mechanism may also extend to anticancer activities, particularly through the inhibition of critical pathways like Hypoxia Inducible Factor (HIF), which is essential for tumor adaptation under low oxygen conditions .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Enterobacter cloacae |

| Compound B | 0.015 | 0.030 | Staphylococcus aureus |

| Compound C | 0.045 | 0.060 | Escherichia coli |

Table 2: Anticancer Activity Against MDA-MB-231 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 10.93 | CA IX Inhibition |

| Compound E | 25.06 | Induction of Apoptosis |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds with similar oxolane structures exhibited superior antibacterial effects compared to traditional antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

- Anticancer Research : Research focusing on CA IX inhibitors revealed that certain derivatives could significantly reduce cell viability in breast cancer cell lines, indicating potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor diols or ketones using chloromethylation agents (e.g., chloromethyl ethers or thionyl chloride). For example, analogous syntheses of substituted oxolanes involve acid-catalyzed cyclization under reflux conditions . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers safely handle and store 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane given its reactive chloromethyl group?

- Methodological Answer : Due to the chloromethyl group’s susceptibility to hydrolysis, storage under inert atmospheres (argon/nitrogen) in anhydrous solvents (e.g., dry THF) is critical. Use Schlenk lines for air-sensitive transfers. Safety protocols include fume hood use, PPE (nitrile gloves, goggles), and spill containment with vermiculite or sand. Toxicity screening via Ames tests or computational models (e.g., in silico ADMET profiling) is advised for biological studies .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., chloromethyl δ ~4.5–5.5 ppm; oxolane ring protons δ ~3.5–4.5 ppm).

- FT-IR : Confirms C-Cl stretching (~550–750 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What mechanistic pathways govern the nucleophilic substitution reactivity of the chloromethyl group in this oxolane derivative?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies using stopped-flow UV-Vis or NMR titration can map reaction rates. Computational modeling (DFT, Gaussian09) predicts transition states and steric effects from the bulky 2-methylpropyl group. Comparative studies with para-substituted analogs (e.g., 3-(Chloromethyl)-2-phenyl derivatives) reveal electronic influences .

Q. How does the steric bulk of the 2-methylpropyl group influence the compound’s conformational stability and reactivity?

- Methodological Answer : X-ray crystallography resolves spatial arrangements, while molecular dynamics simulations (AMBER, GROMACS) model steric hindrance. Compare rotational barriers (via variable-temperature NMR) with less bulky analogs (e.g., 3-isopropyl derivatives). The 2-methylpropyl group may reduce ring puckering flexibility, affecting catalytic interactions in coordination complexes .

Q. What strategies can mitigate side reactions during functionalization of the oxolane ring (e.g., oxidation or ring-opening)?

- Methodological Answer :

- Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the ether ring.

- Ring-Opening : Control pH (neutral to slightly acidic) to prevent acid-catalyzed hydrolysis. Monitor via HPLC-MS for degradation products.

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silylation of hydroxyl intermediates) during multi-step syntheses .

Q. Can this compound serve as a chiral building block for asymmetric synthesis, and how can enantiomeric excess be quantified?

- Methodological Answer : Chiral HPLC (Chiralpak® columns) or polarimetry determines enantiomeric excess. Asymmetric synthesis routes may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization. Circular Dichroism (CD) spectroscopy validates stereochemical outcomes. Comparative kinetic resolution studies (e.g., with lipases) assess selectivity .

Data Contradiction & Validation Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) across literature sources?

- Methodological Answer : Validate via differential scanning calorimetry (DSC) for melting points and dynamic vapor pressure measurements for boiling points. Cross-reference with computational predictions (e.g., COSMOtherm). Contradictions often arise from impurities; re-purify samples and document solvent traces via GC headspace analysis .

Q. What experimental controls are critical when evaluating the compound’s biological activity to avoid false-positive results?

- Methodological Answer : Include vehicle controls (e.g., DMSO solvent-only groups) and positive/negative controls (e.g., known kinase inhibitors for enzyme assays). Use shRNA knockdown or CRISPR-Cas9 models to confirm target specificity in cellular studies. Replicate experiments across independent labs to validate reproducibility .

Application-Driven Research Questions

Q. What methodologies enable the incorporation of this oxolane derivative into polymer matrices for material science applications?

- Methodological Answer :

Ring-opening polymerization (ROP) with initiators like BF₃·OEt₂ forms polyether backbones. Monitor molecular weight via GPC-MALS . Alternatively, copolymerize with acrylates via RAFT polymerization (chain-transfer agents: CPDB). Thermal stability is assessed via TGA-DSC , while AFM probes surface morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.